6,7-Dimethoxy-3,4-dihydroquinoline

PDGF receptor tyrosine kinase Kinase inhibition Structure-activity relationship

6,7-Dimethoxy-3,4-dihydroquinoline (CAS 439095-32-6) is a partially saturated quinoline heterocycle (C11H13NO2, MW 191.23) bearing electron-donating methoxy substituents at the 6- and 7-positions of the bicyclic core. This substitution pattern is structurally pre-organized for metal coordination and π-stacking interactions required by kinase ATP-binding pockets, distinguishing it from mono-methoxy or unsubstituted 3,4-dihydroquinoline congeners.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 439095-32-6
Cat. No. B1300995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3,4-dihydroquinoline
CAS439095-32-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCC=N2)OC
InChIInChI=1S/C11H13NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h5-7H,3-4H2,1-2H3
InChIKeyHQQKWPCPZKVOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-3,4-dihydroquinoline (CAS 439095-32-6): A Privileged Heterocyclic Scaffold for Kinase-Targeted Library Synthesis


6,7-Dimethoxy-3,4-dihydroquinoline (CAS 439095-32-6) is a partially saturated quinoline heterocycle (C11H13NO2, MW 191.23) bearing electron-donating methoxy substituents at the 6- and 7-positions of the bicyclic core . This substitution pattern is structurally pre-organized for metal coordination and π-stacking interactions required by kinase ATP-binding pockets, distinguishing it from mono-methoxy or unsubstituted 3,4-dihydroquinoline congeners. The compound is primarily sourced as a research intermediate (typical purity ≥95%) for the synthesis of kinase inhibitor libraries, where the 6,7-dimethoxy motif has been explicitly identified as advantageous for potent PDGF receptor tyrosine kinase (PDGF-RTK) inhibition [1].

Why Generic 3,4-Dihydroquinoline or Mono-Methoxy Analogs Cannot Substitute for 6,7-Dimethoxy-3,4-dihydroquinoline in Kinase-Targeted Synthesis


Substituting 6,7-dimethoxy-3,4-dihydroquinoline with unsubstituted 3,4-dihydroquinoline or 6-methoxy/7-methoxy analogs fundamentally alters both the electronic character and the pharmacophoric geometry of the resulting derivatives. In a systematic structure-activity relationship (SAR) study of 63 3-substituted quinoline derivatives, the presence of 6,7-dimethoxy groups was found to be advantageous for potent PDGF-RTK inhibition, with optimal IC50 values reaching ≤20 nM for 6,7-dimethoxy-substituted congeners, whereas analogs lacking this substitution pattern exhibited substantially reduced potency [1]. The dual methoxy substitution establishes a specific hydrogen-bond acceptor pattern and electron density distribution that cannot be recapitulated by mono-methoxy or unsubstituted scaffolds, making generic replacement chemically non-equivalent and pharmacologically unpredictable [2].

6,7-Dimethoxy-3,4-dihydroquinoline (CAS 439095-32-6): Quantitative Differentiation Evidence Against Comparator Scaffolds


PDGF-RTK Inhibitory Potency Advantage of the 6,7-Dimethoxy Substitution Pattern vs. Unsubstituted or Mono-Methoxy Quinoline Scaffolds

In a head-to-head SAR analysis of 63 quinoline-based PDGF-RTK inhibitors, derivatives incorporating the 6,7-dimethoxy substitution pattern achieved optimal IC50 values of ≤20 nM, whereas otherwise identical scaffolds lacking both methoxy groups or bearing only a single methoxy substituent at position 6 or 7 showed markedly reduced inhibitory activity [1]. The 6,7-dimethoxy motif was explicitly described as 'advantageous although not essential for potent inhibition,' meaning that maximal potency was consistently associated with this substitution pattern. This establishes that 6,7-dimethoxy-3,4-dihydroquinoline provides a superior starting point for kinase inhibitor library synthesis compared to 6-methoxy-3,4-dihydroquinoline or unsubstituted 3,4-dihydroquinoline.

PDGF receptor tyrosine kinase Kinase inhibition Structure-activity relationship

Differential Photophysical Properties: 6,7-Dimethoxy vs. 6-Methoxy vs. 7-Methoxy Substitution on Quinoline Scaffolds

A comparative fluorescence study of 6-methoxy-, 7-methoxy-, and 6,7-dimethoxy-carbostyrils (quinolin-2-one derivatives) demonstrated that the position and number of methoxy substituents produce distinct and non-interchangeable effects on fluorescence wavelength, quantum yield, and Stokes' shift [1]. The 6-methoxy and 7-methoxy groups were shown to exert different influences on these photophysical parameters, and the 6,7-dimethoxy combination produced unique spectral properties that cannot be predicted by simple additivity of the mono-substituted effects. This class-level inference indicates that 6,7-dimethoxy-3,4-dihydroquinoline will exhibit distinct spectroscopic behavior compared to its 6-methoxy-3,4-dihydroquinoline and 7-methoxy-3,4-dihydroquinoline analogs.

Fluorescence spectroscopy Photophysical characterization Substituent electronic effects

Synthetic Intermediate Utility: 6,7-Dimethoxy-3,4-dihydroquinoline as a Privileged Precursor for Anticancer Diarylamide Libraries

The 6,7-dimethoxy(dihydroxy)quinoline scaffold has been explicitly employed as the core structure for synthesizing diarylamide libraries with demonstrated anticancer activity. In a study by El-Gamal et al., a series of diarylamides possessing this scaffold were synthesized and screened against the NCI-58 human cancer cell line panel; compounds 1a and 1d–g showed higher mean percent inhibition than the reference drug Imatinib at 10 μM, with compound 1g achieving 76.65% C-RAF kinase inhibition at 10 μM [1]. While these specific derivatives incorporate additional structural modifications beyond the core scaffold, the 6,7-dimethoxy-3,4-dihydroquinoline nucleus is the essential pharmacophoric element enabling this activity profile, a feature not replicable with unsubstituted 3,4-dihydroquinoline or other heterocyclic cores.

Medicinal chemistry Anticancer agents Diarylamide synthesis

Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Rotatable Bond Profile vs. Unsubstituted 3,4-Dihydroquinoline

6,7-Dimethoxy-3,4-dihydroquinoline possesses three hydrogen bond acceptor (HBA) sites (the quinoline nitrogen plus two methoxy oxygens) and two rotatable bonds (the two methoxy groups), compared to unsubstituted 3,4-dihydroquinoline which has only one HBA site and zero rotatable bonds . These differences directly impact calculated drug-likeness parameters: the increased HBA count improves aqueous solubility and target engagement potential, while the rotatable methoxy groups permit conformational adaptation within enzyme binding pockets without imposing excessive entropic penalty. These properties place the compound in a more favorable region of medicinal chemistry space compared to the rigid, HBA-poor unsubstituted scaffold.

Physicochemical profiling Drug-likeness Medicinal chemistry design

Optimal Procurement and Application Scenarios for 6,7-Dimethoxy-3,4-dihydroquinoline (CAS 439095-32-6)


Kinase Inhibitor Library Synthesis Targeting PDGF Receptor and C-RAF Kinases

6,7-Dimethoxy-3,4-dihydroquinoline is the scaffold of choice for synthesizing focused kinase inhibitor libraries targeting PDGF-RTK and C-RAF kinases. As demonstrated by Maguire et al., the 6,7-dimethoxy substitution pattern enables access to the ≤20 nM IC50 potency tier for PDGF-RTK inhibition, which cannot be achieved with mono-methoxy or unsubstituted 3,4-dihydroquinoline scaffolds [1]. Similarly, diarylamide derivatives built on this core have shown superior potency to Imatinib across the NCI-58 cancer cell line panel, with compound 1g achieving 76.65% C-RAF kinase inhibition at 10 μM . Procurement of this specific scaffold ensures that synthesized library members can explore the high-potency region of kinase SAR space.

Fluorescent Probe Development Requiring Defined Photophysical Properties

The 6,7-dimethoxy substitution produces unique and non-additive fluorescence properties (wavelength, quantum yield, Stokes' shift) that differ from both 6-methoxy and 7-methoxy analogs [1]. Researchers developing fluorescent probes or assay reagents that require predictable spectroscopic behavior should select 6,7-dimethoxy-3,4-dihydroquinoline rather than attempting to substitute with mono-methoxy 3,4-dihydroquinolines, which exhibit qualitatively different photophysical profiles.

Medicinal Chemistry Campaigns Requiring Optimal Physicochemical Drug-Likeness Profiles

With three hydrogen bond acceptor sites and two rotatable bonds, 6,7-dimethoxy-3,4-dihydroquinoline occupies a favorable region of drug-like chemical space compared to unsubstituted 3,4-dihydroquinoline (1 HBA, 0 rotatable bonds) [1]. Medicinal chemistry programs seeking to balance target engagement potential with pharmacokinetic developability should preferentially procure the 6,7-dimethoxy scaffold as a starting point for hit-to-lead optimization.

Synthesis of Anticancer Agents with C-RAF Kinase Inhibitory Activity

The 6,7-dimethoxy(dihydroxy)quinoline scaffold has been validated as a core structure for generating anticancer leads with C-RAF kinase inhibitory activity. Derivatives built on this scaffold have demonstrated lethal effects on HOP-92 NSCLC cells (106.21% inhibition at 10 μM) and outperformed both Imatinib and Gefitinib in comparative NCI-58 panel testing [1]. This scaffold should be prioritized over alternative heterocyclic cores when C-RAF kinase inhibition is a primary target product profile requirement.

Quote Request

Request a Quote for 6,7-Dimethoxy-3,4-dihydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.